Octadeca-10,12-dienoic acid

PPARγ antagonism adipocyte biology insulin resistance

Octadeca-10,12-dienoic acid, most commonly referred to as trans-10,cis-12 conjugated linoleic acid (t10,c12 CLA) or (10E,12Z)-octadeca-10,12-dienoic acid (CAS 2420-56-6), is a specific geometric isomer within the conjugated linoleic acid family — a group of positional and geometric isomers of linoleic acid in which the two double bonds are conjugated rather than methylene-separated. This C18:2 fatty acid (molecular weight 280.45 g/mol) is distinguished from its predominant natural counterpart cis-9,trans-11 CLA (c9,t11 CLA) by both double-bond position (C10 and C12 vs.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
Cat. No. B1504462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadeca-10,12-dienoic acid
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CCCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)
InChIKeyGKJZMAHZJGSBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadeca-10,12-dienoic Acid (trans-10,cis-12 CLA): A Stereochemically Defined Conjugated Linoleic Acid Isomer for Targeted Metabolic and Antiproliferative Research


Octadeca-10,12-dienoic acid, most commonly referred to as trans-10,cis-12 conjugated linoleic acid (t10,c12 CLA) or (10E,12Z)-octadeca-10,12-dienoic acid (CAS 2420-56-6), is a specific geometric isomer within the conjugated linoleic acid family — a group of positional and geometric isomers of linoleic acid in which the two double bonds are conjugated rather than methylene-separated [1]. This C18:2 fatty acid (molecular weight 280.45 g/mol) is distinguished from its predominant natural counterpart cis-9,trans-11 CLA (c9,t11 CLA) by both double-bond position (C10 and C12 vs. C9 and C11) and geometry (10E,12Z vs. 9Z,11E), a structural difference that confers profoundly divergent, and in several contexts directly opposing, biological activities [2]. It is an orally active endogenous metabolite that activates PPARα, inhibits adipocyte differentiation, and has been extensively characterized for isomer-specific effects on lipid metabolism, inflammation, and cancer cell proliferation .

Why cis-9,trans-11 CLA or Crude CLA Mixtures Cannot Substitute for (10E,12Z)-Octadeca-10,12-dienoic Acid in Isomer-Specific Research


CLA-containing dietary supplements and commercial preparations are typically formulated as equimolar mixtures of the two major natural isomers, cis-9,trans-11 CLA and trans-10,cis-12 CLA, yet the biological effects of these isomers are not merely quantitatively different — they are mechanistically divergent and, in several critical endpoints, functionally opposed [1]. trans-10,cis-12 CLA acts as a PPARγ antagonist and suppresses ligand-dependent PPARγ activity, whereas cis-9,trans-11 CLA does not exhibit this antagonism [2]. In human adipocytes, trans-10,cis-12 CLA uniquely decreases de novo lipid synthesis and stearoyl-CoA desaturase-1 (SCD-1) expression, effects not replicated by cis-9,trans-11 CLA or other trans fatty acids [3]. In blood lipid regulation, the two isomers exert opposing effects: trans-10,cis-12 CLA increases the LDL:HDL cholesterol ratio and total:HDL cholesterol ratio in healthy humans, while cis-9,trans-11 CLA decreases them [4]. Consequently, procurement of the purified, stereochemically defined (10E,12Z) isomer is mandatory for any study aiming to attribute biological outcomes to a specific molecular mechanism rather than to an undefined isomer mixture.

Quantitative Differentiation Evidence for (10E,12Z)-Octadeca-10,12-dienoic Acid vs. Closest Isomer Comparators


Isomer-Specific PPARγ Antagonism: 10,12 CLA Suppresses Ligand-Dependent PPARγ Activity Whereas 9,11 CLA Does Not

In a direct head-to-head comparison using a PPAR response element (PPRE)-luciferase reporter assay in transiently transfected human adipocytes, 10,12 CLA (100 μM) suppressed rosiglitazone (BRL)-stimulated PPARγ transactivation by approximately 50%, whereas 9,11 CLA at the same concentration had no significant effect on ligand-dependent PPARγ activity [1]. The PPARγ antagonism by 10,12 CLA was accompanied by increased PPARγ phosphorylation (via ERK1/2) and subsequent reduction in PPARγ protein levels. BRL cosupplementation completely prevented 10,12 CLA-mediated suppression of PPARγ target genes (aP2, LPL, perilipin) without preventing the reduction in PPARγ protein itself, confirming the antagonist mechanism [1].

PPARγ antagonism adipocyte biology insulin resistance nuclear receptor pharmacology

Isomer-Specific Inhibition of De Novo Lipogenesis: 10,12 CLA Uniquely Suppresses Triglyceride and Phospholipid Synthesis in Human Adipocytes

In a direct head-to-head comparison in primary human SGBS adipocytes, treatment with 30 μM 10,12 CLA for 3 days decreased total cellular lipid content by approximately 40–50% relative to vehicle control, whereas 30 μM 9,11 CLA had no lipid-lowering effect [1]. Using [14C]-acetate and [14C]-pyruvate metabolic labeling, 30 μM 10,12 CLA decreased de novo synthesis of triglyceride, free fatty acids, diacylglycerol, cholesterol esters, cardiolipin, phospholipids, and ceramides within 3–24 h — none of these effects were observed with 9,11 CLA [1]. The lipid-lowering effect of 10,12 CLA was also unique relative to other trans fatty acids (including elaidic acid and trans-vaccenic acid), which did not reduce triglyceride content to the same extent [1]. Mechanistically, 10,12 CLA, but not 9,11 CLA, reduced SCD-1 mRNA and protein levels within 7–12 h, and decreased expression of the upstream lipogenic transcription factors LXRα and SREBP-1c within 5 h [1].

de novo lipogenesis triglyceride synthesis adipocyte metabolism SCD-1 inhibition

Isomer-Specific Antiproliferative Potency in Colorectal Cancer Cells: t10,c12 CLA Exhibits Greatest Potency Among Individual CLA Isomers

In a comparative study of the antiproliferative effects of individual CLA isomers on human colorectal (HT-29, MIP-101) and prostate (PC-3) cancer cell lines, t10,c12 CLA exhibited the greatest potency against colorectal cancer proliferation among all isomers tested (c9,t11 CLA, c9,c11 CLA, and two commercial CLA preparations) [1]. In Caco-2 colon cancer cells, t10c12 CLA (5 μM, 96 h) dose-dependently decreased viable cell number by 55 ± 3%, whereas c9t11 CLA at the same concentration had no effect on cell viability or apoptosis [2]. Furthermore, in gastric NCI-N87 cancer cells treated with 50 μM CLA isomers over 6 days, the antiproliferative efficacy ranking was: trans,trans-CLA > t10,c12 CLA > c9,t11 CLA, with t10,c12 CLA showing intermediate potency between the most active trans,trans-CLA and the least active c9,t11 CLA [3].

colorectal cancer antiproliferative apoptosis induction cancer chemoprevention

Isomer-Specific Regulation of Inflammatory Gene Expression: 10,12 CLA Exerts Higher Anti-inflammatory Effects than 9,11 CLA in Ruminal Epithelial Cells

In an LPS-induced inflammation model using ruminal epithelial cells (RECs), 100 μM trans-10,cis-12 CLA exerted significantly higher anti-inflammatory effects than cis-9,trans-11 CLA by downregulating the expression of genes related to inflammation, cell proliferation, and migration [1]. Transcriptomic analysis further revealed that pretreatment with trans-10,cis-12 CLA — but not cis-9,trans-11 CLA — significantly suppressed biological signals corresponding to GO terms for 'response to LPS,' 'regulation of signal transduction,' and 'cytokine production,' as well as KEGG pathways including NF-κB, chemokine, NOD-like receptor, Hippo, PI3K-Akt, TGF-β, and Rap1 signaling upon LPS stimulation [1]. Additionally, trans-10,cis-12 CLA significantly reduced the expression of lipogenic genes and the biosynthesis of unsaturated fatty acids in RECs compared with the LPS group, whereas cis-9,trans-11 CLA exhibited the opposite effect, upregulating these pathways [1].

anti-inflammatory NF-κB signaling transcriptomics immune regulation LPS challenge

Isomer-Specific and Unique Triglyceride-Lowering: 10,12 CLA Surpasses Other Trans Fatty Acids in Reducing Adipocyte Triglyceride Content

The lipid-lowering effects of 10,12 CLA were demonstrated to be unique among trans fatty acids. When human adipocytes were treated with 30 μM of various trans fatty acids, only 10,12 CLA significantly decreased de novo triglyceride synthesis; neither 9,11 CLA nor other trans fatty acids (including elaidic acid and trans-vaccenic acid) reduced triglyceride content to the same extent [1]. Furthermore, in a separate study, 10,12 CLA prevented lipid accumulation in human and mouse adipocytes at concentrations as low as 5 μM and 25 μM, respectively, whereas 9,11 CLA did not exhibit this anti-adipogenic property [2]. The mechanism involves rapid downregulation of SCD-1 protein and mRNA by 10,12 CLA (but not 9,11 CLA) within 7–12 hours of treatment, leading to reduced monounsaturated fatty acid (MUFA) synthesis essential for triglyceride formation [1]. In vivo, 1% dietary 10,12 CLA supplementation in LDL receptor-deficient mice caused significant body weight reduction by preferentially decreasing subcutaneous fat mass while preserving lean body mass, an effect attributed specifically to the 10,12 isomer [3].

triglyceride lowering trans fatty acid comparison adipocyte delipidation SCD-1

Opposing Effects on Human Blood Lipid Profiles: 10,12 CLA Increases Atherogenic Lipid Ratios While 9,11 CLA Decreases Them

A human intervention study directly comparing the effects of purified CLA isomers on blood lipid profiles in healthy volunteers demonstrated that trans-10,cis-12 CLA and cis-9,trans-11 CLA exert opposite effects on key cardiovascular risk markers [1]. Supplementation with trans-10,cis-12 CLA (at doses of 0.63, 1.26, and 2.52 g/day) increased the LDL:HDL cholesterol ratio and the total:HDL cholesterol ratio, whereas cis-9,trans-11 CLA (at 0.59, 1.19, and 2.38 g/day) decreased both ratios [1]. In a separate Swedish trial, 3.4 g/day of trans-10,cis-12 CLA administered to nondiabetic obese men for 12 weeks significantly decreased insulin sensitivity and increased plasma glucose compared with placebo, whereas the mixed-isomer CLA group (also 3.4 g/day) did not show these adverse metabolic effects to the same degree [2]. These findings underscore that the two isomers have divergent, and in this case potentially opposing, effects on human metabolic health parameters.

blood lipids LDL:HDL ratio cardiovascular risk human clinical data isomer-specific nutrition

Defined Research and Industrial Application Scenarios for (10E,12Z)-Octadeca-10,12-dienoic Acid Based on Quantified Differentiation Evidence


PPARγ Antagonist Tool Compound for Adipocyte Biology and Nuclear Receptor Pharmacology

The demonstrated ability of (10E,12Z)-octadeca-10,12-dienoic acid to act as a PPARγ antagonist — suppressing ligand-dependent PPARγ transactivation by ~50% at 100 μM in human adipocytes, while the 9,11 CLA isomer is inactive [1] — positions this compound as a validated endogenous negative modulator of PPARγ. It is suitable for use as a tool compound in PPARγ signaling studies, adipogenesis assays, insulin resistance models, and nuclear receptor co-regulator recruitment experiments where a naturally occurring antagonist is preferred over synthetic compounds such as GW9662 or T0070907. The compound can also serve as a reference standard for screening assays aimed at identifying novel PPARγ modulators from natural product libraries.

Isomer-Specific Probe for De Novo Lipogenesis and SCD-1 Inhibition in Human Adipocyte Models

The unique and isomer-specific suppression of de novo lipid synthesis — including ~40–50% reduction in total cellular lipids, decreased synthesis of triglycerides, phospholipids, and ceramides, and rapid SCD-1 downregulation within 7 hours at 30 μM [1] — makes this compound an indispensable probe for studying the intersection of fatty acid structure and lipogenic pathway regulation. Researchers investigating SCD-1 as a therapeutic target for obesity, non-alcoholic fatty liver disease (NAFLD), or metabolic syndrome can use this compound as a positive control for fatty acid-mediated SCD-1 suppression, with the 9,11 isomer or linoleic acid serving as appropriate negative controls.

Antiproliferative and Pro-Apoptotic Agent for Colorectal and Gastric Cancer Mechanistic Studies

Based on direct comparative evidence showing that t10,c12 CLA exhibits the greatest potency among CLA isomers against colorectal cancer proliferation and induces caspase-dependent apoptosis in MIP-101 and PC-3 cells [1], with a 55 ± 3% reduction in Caco-2 viable cell number at 5 μM (96 h) compared with no effect for c9,t11 CLA , this compound is suited for mechanistic cancer cell biology studies. Application areas include investigation of CLA-mediated apoptosis pathways (caspase-9, caspase-3, PARP cleavage), IGF-II signaling disruption, cPLA2/COX-2/PGE2 axis modulation, and cell cycle arrest mechanisms. The compound can serve as a reference for benchmarking novel fatty acid-derived anticancer agents.

Reference Standard for Isomer-Specific Immune Modulation and Inflammatory Pathway Profiling

The transcriptomically validated, isomer-specific suppression of multiple inflammatory signaling pathways (NF-κB, chemokine, NOD-like receptor, PI3K-Akt, TGF-β, Rap1) by 100 μM trans-10,cis-12 CLA — contrasted with the opposite, pro-lipogenic effect of cis-9,trans-11 CLA in the same LPS-challenged ruminal epithelial cell model [1] — establishes this compound as a reference standard for immune regulation studies. It is particularly useful in bovine or ruminant biomedical research, mucosal immunology, and mastitis or gut inflammation models where isomer-specific effects of CLA on epithelial inflammatory responses are under investigation. The opposing directionality of the two isomers provides a built-in negative control for pathway-specific studies.

Quote Request

Request a Quote for Octadeca-10,12-dienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.